(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone (CAS 174346-42-0; IUPAC: 2-benzoyl-3-methyl-1-benzofuran-5-amine; PubChem CID is a 2-benzoyl-3-methylbenzofuran derivative bearing a primary aromatic amine at the 5-position of the benzofuran core. With a molecular formula of C16H13NO2, a molecular weight of 251.28 g/mol, a computed XLogP3-AA of 3.7, one hydrogen bond donor, three hydrogen bond acceptors, only two rotatable bonds, and a topological polar surface area (TPSA) of 56.2 Ų, this compound occupies a physicochemical space distinct from both its unsubstituted parent scaffold (benzofuran-2-yl(phenyl)methanone; XLogP3-AA 4.0; HBD 0; TPSA lower) and its closest regioisomeric analog, (3-(methylamino)-1-benzofuran-2-yl)(phenyl)methanone (CAS 301538-59-0; XLogP3-AA 4.5; TPSA 42.2 Ų).

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 174346-42-0
Cat. No. B2457759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone
CAS174346-42-0
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,17H2,1H3
InChIKeyUHDFYBINXOYFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone (CAS 174346-42-0): Physicochemical Baseline and Compound Class Context for Procurement Evaluation


(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone (CAS 174346-42-0; IUPAC: 2-benzoyl-3-methyl-1-benzofuran-5-amine; PubChem CID 8022777) is a 2-benzoyl-3-methylbenzofuran derivative bearing a primary aromatic amine at the 5-position of the benzofuran core [1]. With a molecular formula of C16H13NO2, a molecular weight of 251.28 g/mol, a computed XLogP3-AA of 3.7, one hydrogen bond donor, three hydrogen bond acceptors, only two rotatable bonds, and a topological polar surface area (TPSA) of 56.2 Ų, this compound occupies a physicochemical space distinct from both its unsubstituted parent scaffold (benzofuran-2-yl(phenyl)methanone; XLogP3-AA 4.0; HBD 0; TPSA lower) and its closest regioisomeric analog, (3-(methylamino)-1-benzofuran-2-yl)(phenyl)methanone (CAS 301538-59-0; XLogP3-AA 4.5; TPSA 42.2 Ų) [1][2]. The compound is supplied as a screening compound by InterBioScreen (catalog BB_SC-8302) and is structurally related to intermediates described in patent literature for the preparation of 5-amino-benzoyl-benzofuran derivatives (US 9,499,507 B2) [3].

Why Generic Substitution of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone (CAS 174346-42-0) with Regioisomeric or Deaminated Analogs Is Scientifically Unjustified


Within the benzofuran-2-yl(phenyl)methanone chemical space, seemingly minor structural perturbations produce disproportionate changes in key physicochemical properties that govern molecular recognition, solubility, and metabolic stability. The 5-amino-3-methyl substitution pattern in CAS 174346-42-0 confers a distinct balance of lipophilicity (XLogP3-AA 3.7), hydrogen-bonding capacity (HBD 1, TPSA 56.2 Ų), and conformational rigidity (2 rotatable bonds) that cannot be replicated by its 3-methylamino regioisomer (XLogP3-AA 4.5; TPSA 42.2 Ų; 3 rotatable bonds) [1], nor by the unsubstituted parent scaffold (XLogP3-AA 4.0; HBD 0; HBA 2) [2]. Furthermore, the presence of the primary amine as a synthetic handle—rather than a secondary N-methylamine—affords orthogonal reactivity for amide coupling, diazotization, and imine formation in derivatization workflows [3]. The GHS safety profile of the 3-methylamino analog, which carries hazard statements H302, H315, H317, H319, and H335 absent from CAS 174346-42-0, further underscores that procurement decisions must be compound-specific rather than class-based [1].

Product-Specific Quantitative Differentiation Evidence for (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone (CAS 174346-42-0) Versus Closest Analogs


XLogP3-AA Lipophilicity: 3.7 vs. 4.5 — Reduced Non-Specific Binding Risk Relative to 3-Methylamino Regioisomer

The computed XLogP3-AA value for (5-amino-3-methylbenzofuran-2-yl)(phenyl)methanone is 3.7, which falls within the favorable drug-like range (typically 1–5). In direct comparison, its closest regioisomer, (3-(methylamino)-1-benzofuran-2-yl)(phenyl)methanone (CAS 301538-59-0), exhibits an XLogP3-AA of 4.5—a difference of +0.8 log units, indicating approximately 6.3-fold higher predicted lipophilicity [1][2]. The unsubstituted parent scaffold, benzofuran-2-yl(phenyl)methanone (CAS 6272-40-8), has an XLogP3-AA of 4.0, also higher than the target compound despite lacking the methyl and amino substituents. The lower lipophilicity of CAS 174346-42-0 is attributable to the 5-amino group counterbalancing the 3-methyl group, resulting in a favorable shift toward reduced non-specific protein binding compared to the 3-amino regioisomer class [3].

Lipophilicity Drug-likeness Physicochemical profiling Non-specific binding

Topological Polar Surface Area: 56.2 vs. 42.2 Ų — Enhanced Hydrogen-Bonding Capacity for Target Engagement

The topological polar surface area (TPSA) of (5-amino-3-methylbenzofuran-2-yl)(phenyl)methanone is 56.2 Ų, which is 14.0 Ų (33%) higher than that of the 3-methylamino regioisomer (TPSA = 42.2 Ų) [1][2]. This difference arises because the primary amine at position 5 of the benzofuran ring projects its nitrogen lone pair and N–H bonds into a region with greater solvent exposure than the 3-(methylamino) group, where the N-methyl substituent shields the polar surface. The TPSA value of the target compound remains well below the typical threshold of 140 Ų associated with poor oral bioavailability, while offering greater hydrogen-bond donor/acceptor capacity than the 3-methylamino analog for mediating specific polar interactions with biological targets [3].

Polar surface area Membrane permeability Bioavailability prediction Hydrogen bonding

Conformational Rigidity: 2 Rotatable Bonds vs. 3 — Reduced Entropic Penalty Upon Binding Relative to 3-Methylamino Analog

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone possesses only 2 rotatable bonds, whereas the 3-methylamino regioisomer has 3 rotatable bonds [1][2]. The additional rotatable bond in the comparator arises from the N–CH3 linkage at position 3, which introduces an extra degree of torsional freedom. In drug discovery, each rotatable bond is estimated to incur an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a protein target, such that the target compound's lower rotatable bond count predicts a more favorable binding free energy by ~0.5–1.5 kcal/mol under otherwise identical conditions [3]. Additionally, the 3-methyl substitution on the benzofuran core further planarizes the scaffold relative to unsubstituted analogs.

Conformational entropy Ligand efficiency Rotatable bond count Binding affinity prediction

GHS Safety Profile: Zero Hazard Statements vs. Five Hazard Warnings for the 3-Methylamino Regioisomer

According to ECHA C&L notification data aggregated in PubChem, (3-(methylamino)-1-benzofuran-2-yl)(phenyl)methanone (CAS 301538-59-0) carries five GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H317 (may cause allergic skin reaction), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), each reported by 100% of notifying companies [1]. In contrast, the PubChem record for (5-amino-3-methylbenzofuran-2-yl)(phenyl)methanone (CAS 174346-42-0) lists no GHS hazard classifications [2]. While the absence of hazard data may reflect limited toxicological characterization rather than proven safety, it indicates that the compound has not triggered mandatory hazard classification under EU CLP or GHS criteria as of the latest data compilation, reducing the administrative and engineering control burden for laboratory-scale procurement and handling.

Laboratory safety GHS classification Handling requirements Procurement risk assessment

Primary Amine Synthetic Handle: Orthogonal Derivatization Chemistry Unavailable from N-Methylated or Deaminated Analogs

The 5-position primary aromatic amine of CAS 174346-42-0 provides a versatile nucleophilic handle for acylation (amide bond formation), sulfonylation, reductive amination, diazotization/azo-coupling, and isothiocyanate condensation chemistries [1]. By contrast, the 3-methylamino regioisomer (CAS 301538-59-0) bears a secondary amine (N–CH3), which is sterically hindered, less nucleophilic, and incompatible with diazotization chemistry. The unsubstituted parent scaffold (CAS 6272-40-8) lacks any amino group entirely, precluding direct amine-based conjugation [2]. Patent US 9,499,507 B2 explicitly leverages the primary 5-amino group in benzofuran derivatives for hydrogenation-based synthetic routes to pharmaceutical intermediates, including dronedarone-related compounds, underscoring the industrial relevance of this functional group placement [3]. The primary amine also enables bioconjugation strategies (e.g., NHS-ester or isocyanate-based labeling) that are impossible with the N-methylated analog.

Synthetic chemistry Chemical biology Derivatization Click chemistry Amide coupling

Optimal Research and Procurement Application Scenarios for (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone (CAS 174346-42-0) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Inclusion as a Low-Lipophilicity, Conformationally Restricted Amino-Benzofuran Scaffold

With an XLogP3-AA of 3.7, only 2 rotatable bonds, and a TPSA of 56.2 Ų, CAS 174346-42-0 satisfies key fragment-like physicochemical criteria (MW < 300, XLogP ≤ 3.7, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) and offers a favorable ligand-efficiency profile compared to the more lipophilic 3-methylamino regioisomer (XLogP3-AA 4.5; 3 rotatable bonds) [1]. The primary amine at position 5 provides a defined synthetic vector for fragment elaboration via amide coupling or sulfonylation without the steric hindrance of a secondary N-methyl group. Procurement of this specific CAS number—rather than the 3-amino regioisomer—is justified by its lower predicted non-specific binding propensity (ΔXLogP3 = −0.8) and reduced entropic binding penalty (1 fewer rotatable bond) [2].

Parallel Library Synthesis Leveraging the Primary Amine Handle for SAR Exploration

The 5-position primary aromatic amine constitutes a chemically orthogonal handle for high-throughput parallel derivatization. CAS 174346-42-0 can undergo acylation with diverse carboxylic acid chlorides, sulfonylation with sulfonyl chlorides, or diazotization followed by Sandmeyer-type functionalization—chemistry that is impossible with the 3-(methylamino) regioisomer (CAS 301538-59-0) or the unsubstituted parent (CAS 6272-40-8) [1]. Industrial precedent for this derivatization strategy is established in US Patent 9,499,507 B2, which describes hydrogenation-based elaboration of 5-aminobenzofuran cores toward antiarrhythmic pharmaceutical intermediates [2]. Procurement of CAS 174346-42-0 specifically enables synthetic routes that the 3-amino regioisomer class cannot support.

Screening Collections Requiring Favorable GHS Safety Profiles and Reduced Handling Burden

For high-throughput screening (HTS) libraries and academic compound collections where handling simplicity and regulatory compliance are operational priorities, CAS 174346-42-0's absence of GHS hazard classifications presents a clear advantage over the 3-methylamino regioisomer, which carries five hazard statements (H302, H315, H317, H319, H335) [1]. The skin sensitization warning (H317) on the comparator is particularly problematic for automated liquid-handling workflows where trace compound exposure is difficult to eliminate completely. The halogen-free structure of CAS 174346-42-0 further distinguishes it from the 4-chlorophenyl analog (CAS 923221-25-4; MW 285.72), which introduces additional environmental persistence concerns associated with organohalogens [2].

Physicochemical Probe Development for Assessing 5-Amino vs. 3-Amino Benzofuran Regioisomer Pharmacology

The regioisomeric pair—CAS 174346-42-0 (5-amino) vs. CAS 301538-59-0 (3-methylamino)—constitutes a matched molecular pair for interrogating how the position and methylation state of the amino substituent on the benzofuran core modulates target binding, selectivity, and pharmacokinetic behavior. The substantial differences in XLogP3-AA (3.7 vs. 4.5), TPSA (56.2 vs. 42.2 Ų), and rotatable bond count (2 vs. 3) mean that any observed divergence in biological activity between these two compounds can be mechanistically attributed to specific physicochemical property differences rather than wholesale scaffold changes [1]. Co-procurement of both compounds as a matched pair enables well-controlled SAR studies that isolate the contribution of amino group placement and N-methylation status.

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